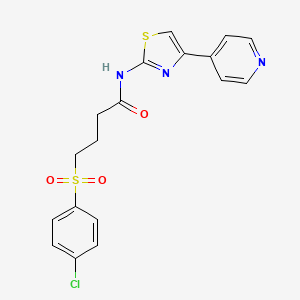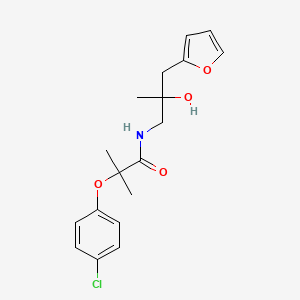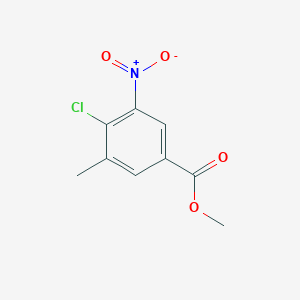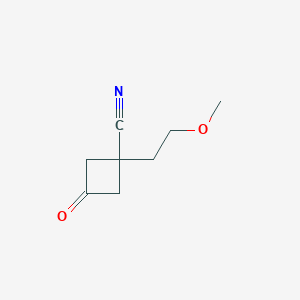
7-Anilino-3-(3,4-dichlorophenyl)-5-morpholino-1,4-thiazepine-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Anilino-3-(3,4-dichlorophenyl)-5-morpholino-1,4-thiazepine-6-carbonitrile (7-A3M4T6C) is a synthetic compound with a wide range of applications in both scientific research and drug development. It is a member of the thiazepine family, which is composed of nitrogenous heterocyclic compounds with a fused thiazole ring. 7-A3M4T6C is known for its ability to bind to proteins and modulate their activity, making it an attractive target for drug development.
Applications De Recherche Scientifique
Pharmacological Characterization of Novel Compounds
Neuroinflammation in Psychosis : A study highlighted the role of neuroinflammation in schizophrenia-related psychosis, employing PET imaging with a specific ligand to visualize activated microglia cells, which are indicative of neuroinflammation. This approach suggests that compounds targeting neuroinflammation may have therapeutic potential in treating psychosis associated with schizophrenia (Doorduin et al., 2009).
Investigation of Sedative Agents : Research on the benzodiazepine antagonist flumazenil and its ability to reverse sedation caused by benzodiazepine derivatives provides insight into the management of sedative drug effects in clinical settings. Such studies contribute to understanding how compounds with specific receptor affinities can be utilized to modulate central nervous system activity (Philip et al., 1990).
GABA-A Receptor Selective Agonists : A novel compound, SL65.1498, showed potential as an anxiolytic agent by selectively targeting specific GABA-A receptor subtypes without causing significant side effects commonly associated with benzodiazepines. This demonstrates the ongoing search for safer therapeutic options for anxiety disorders that minimize adverse effects while maintaining efficacy (de Haas et al., 2009).
Propriétés
IUPAC Name |
7-anilino-3-(3,4-dichlorophenyl)-5-morpholin-4-yl-1,4-thiazepine-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N4OS/c23-18-7-6-15(12-19(18)24)20-14-30-22(26-16-4-2-1-3-5-16)17(13-25)21(27-20)28-8-10-29-11-9-28/h1-7,12,14,26H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNXIIGCXFDZHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CSC(=C2C#N)NC3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzamide](/img/structure/B2726452.png)





![3-amino-N-(2-ethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2726464.png)
